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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzonitrile

Cat. No.: B189586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a

valuable and versatile building block in organic synthesis. Its structure, featuring a bromine

atom, a nitro group, and a nitrile moiety on a benzene ring, offers multiple reaction sites for the

construction of complex molecular architectures. The electron-withdrawing nature of the nitro

and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, while the

bromo substituent provides a handle for various cross-coupling reactions. This unique

combination of reactive sites makes 2-Bromo-5-nitrobenzonitrile an attractive starting

material for the synthesis of a wide range of heterocyclic compounds, substituted biaryls, and

other key intermediates in medicinal chemistry and materials science.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-5-nitrobenzonitrile is provided

in the table below.
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Property Value Reference

CAS Number 134604-07-2

Molecular Formula C₇H₃BrN₂O₂

Molecular Weight 227.01 g/mol

Appearance White to off-white solid/powder

Melting Point 118-120 °C

Boiling Point 321.1 ± 32.0 °C (Predicted)

Density 1.81 ± 0.1 g/cm³ (Predicted)

Storage
2-8°C, protect from light and

moisture

Key Synthetic Applications & Protocols
2-Bromo-5-nitrobenzonitrile is a versatile precursor for a variety of important chemical

transformations. The following sections detail its application in two major classes of reactions:

Nucleophilic Aromatic Substitution (SₙAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SₙAr)
The presence of strong electron-withdrawing groups (nitro and nitrile) ortho and para to the

bromine atom makes the aromatic ring of 2-Bromo-5-nitrobenzonitrile highly susceptible to

nucleophilic attack. This allows for the displacement of the bromide ion by a variety of

nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to

highly substituted benzonitrile derivatives.

General Reaction Scheme:

2-Bromo-5-nitrobenzonitrile + Nucleophile (Nu-H)
(e.g., R-NH₂, R-OH, R-SH)

Base, Solvent
Heat 2-Substituted-5-nitrobenzonitrile + H-Br

Click to download full resolution via product page
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Figure 1: General scheme for the SₙAr reaction of 2-Bromo-5-nitrobenzonitrile.

2-(Arylamino)-5-nitrobenzonitriles are important intermediates in the synthesis of various dyes

and pharmacologically active compounds, including precursors to benzimidazoles. The reaction

of 2-Bromo-5-nitrobenzonitrile with anilines proceeds via a nucleophilic aromatic substitution

mechanism.

This protocol is adapted from established procedures for the SₙAr of related bromo-

nitroaromatic compounds with amines.

Materials:

2-Bromo-5-nitrobenzonitrile

Aniline

Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere, add 2-Bromo-5-nitrobenzonitrile (1.0 eq).
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Add anhydrous DMF (5-10 mL per mmol of substrate).

To this solution, add aniline (1.2 eq) followed by potassium carbonate (2.0 eq).

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Quench the reaction by adding water and extract the product with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

(phenylamino)-5-nitrobenzonitrile.

Quantitative Data (Expected):

Reactant Product Yield (%) Purity (%)

2-Bromo-5-

nitrobenzonitrile &

Aniline

2-(Phenylamino)-5-

nitrobenzonitrile
85-95

>95 (after

chromatography)

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-

carbon bonds. 2-Bromo-5-nitrobenzonitrile can be effectively coupled with a variety of aryl

and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base

to generate 2-aryl-5-nitrobenzonitriles. These products are valuable scaffolds in the synthesis

of kinase inhibitors and other bioactive molecules.

General Reaction Scheme:
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2-Bromo-5-nitrobenzonitrile + Arylboronic Acid
(Ar-B(OH)₂)

Pd Catalyst, Base
Solvent, Heat 2-Aryl-5-nitrobenzonitrile

Click to download full resolution via product page

Figure 2: General scheme for the Suzuki-Miyaura coupling of 2-Bromo-5-nitrobenzonitrile.

The biaryl scaffold is a common feature in many small-molecule kinase inhibitors. The Suzuki-

Miyaura coupling of 2-Bromo-5-nitrobenzonitrile provides a direct and versatile route to a

library of 2-aryl-5-nitrobenzonitriles. The nitro group can be subsequently reduced to an amine,

which can then be further functionalized to generate a diverse range of potential kinase

inhibitors.

This protocol is based on established methods for the Suzuki-Miyaura coupling of bromo-

nitroaromatics.

Materials:

2-Bromo-5-nitrobenzonitrile

4-Methoxyphenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask
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Magnetic stirrer and stir bar

Reflux condenser

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried round-bottom flask, add 2-Bromo-5-nitrobenzonitrile (1.0 eq), 4-

methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15

minutes.

Add a degassed solvent system of 1,4-dioxane and water (4:1 ratio) via syringe.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature.

Add water to the reaction mixture and extract with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-

methoxyphenyl)-5-nitrobenzonitrile.

Quantitative Data (Expected):
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Reactant Product Yield (%) Purity (%)

2-Bromo-5-

nitrobenzonitrile & 4-

Methoxyphenylboronic

acid

2-(4-

Methoxyphenyl)-5-

nitrobenzonitrile

80-90
>95 (after

chromatography)

Experimental Workflows and Signaling Pathways
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of 2-Bromo-5-
nitrobenzonitrile in a multi-step synthesis, for instance, in a drug discovery program.
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Figure 3: A generalized workflow for the synthesis of bioactive molecules starting from 2-
Bromo-5-nitrobenzonitrile.

Illustrative Kinase Inhibition Pathway
Compounds derived from 2-Bromo-5-nitrobenzonitrile can be designed to target specific

signaling pathways implicated in diseases like cancer. The diagram below illustrates a

simplified representation of a kinase signaling pathway that could be targeted by inhibitors

synthesized from this building block.

Receptor Tyrosine Kinase
(e.g., EGFR, VEGFR)

Downstream Kinase
(e.g., MEK, ERK)

Phosphorylation Cascade

Transcription Factor

Cell Proliferation,
Angiogenesis, etc.

Synthesized Inhibitor
(from 2-Bromo-5-nitrobenzonitrile)

Inhibition

Click to download full resolution via product page

Figure 4: Simplified diagram of a kinase signaling pathway and the point of intervention for a

synthesized inhibitor.

Conclusion
2-Bromo-5-nitrobenzonitrile is a valuable and reactive building block for organic synthesis. Its

trifunctional nature allows for a diverse range of chemical transformations, making it a key

starting material for the synthesis of complex organic molecules. The protocols and application
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notes provided herein offer a guide for researchers to harness the synthetic potential of this

versatile compound in the development of novel pharmaceuticals and functional materials.

To cite this document: BenchChem. [2-Bromo-5-nitrobenzonitrile: A Versatile Building Block
in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189586#2-bromo-5-nitrobenzonitrile-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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